Ethyl 6,6-dimethylhept-4-enoate

Description

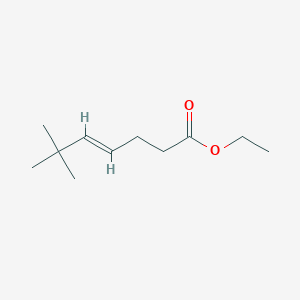

Ethyl 6,6-dimethylhept-4-enoate is an ester characterized by a seven-carbon chain (hept-) with a double bond at the 4th position (en-) and two methyl branches at the 6th carbon. Its structure combines an ethyl ester group with a branched, unsaturated aliphatic chain. Its reactivity and physical properties are influenced by the conjugated double bond and steric effects from the dimethyl substitution.

Properties

IUPAC Name |

ethyl (E)-6,6-dimethylhept-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h7,9H,5-6,8H2,1-4H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLMJNSFPVTGSN-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC=CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC/C=C/C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6,6-dimethylhept-4-enoate can be synthesized through the esterification of 6,6-dimethylhept-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of catalysts and purification steps such as distillation are crucial to obtaining high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethylhept-4-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6,6-dimethylhept-4-enoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the flavor and fragrance industry due to its unique scent profile.

Mechanism of Action

The mechanism of action of ethyl 6,6-dimethylhept-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The double bond in the compound also allows for potential interactions with other molecules through addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between Ethyl 6,6-dimethylhept-4-enoate and compounds identified in the provided evidence:

Key Observations:

Chain Length and Saturation: Ethyl decanoate (C10, saturated) lacks the unsaturation and branching present in this compound (C7, unsaturated). This difference impacts volatility and reactivity; unsaturated esters like the target compound may undergo addition reactions, while saturated esters like ethyl decanoate are more stable .

Branched vs. Cyclic Frameworks: The tetramethyl-substituted piperidinyl esters in feature a rigid cyclic backbone, contrasting with the flexible aliphatic chain of this compound. Cyclic esters often exhibit enhanced thermal stability but reduced solubility in nonpolar solvents compared to linear analogs .

Steric Effects: Both the dimethyl branches in this compound and the tetramethyl groups in piperidinyl esters introduce steric hindrance. However, the piperidine ring’s geometry may restrict conformational flexibility more significantly than aliphatic branching .

Functional and Application Differences

- Volatility and Flavor Potential: Ethyl decanoate is a known flavor compound in alcoholic beverages due to its fruity aroma, while this compound’s unsaturated structure could impart distinct flavor notes (e.g., green or citrus) if used in fragrances .

- Synthetic Utility: Piperidinyl esters () are often employed as hindered amine light stabilizers (HALS) in polymers, whereas this compound’s alkene group makes it a candidate for polymerization or cross-linking reactions.

Research Findings and Gaps

- Chromatographic Behavior: Linear esters like ethyl decanoate elute later in gas chromatography due to higher molecular weight, whereas branched/unsaturated esters (e.g., this compound) may exhibit shorter retention times .

- Stability: Piperidinyl esters’ cyclic structure enhances UV stability, but this compound’s alkene may render it prone to oxidation without stabilizers .

Biological Activity

Ethyl 6,6-dimethylhept-4-enoate is an organic compound known for its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies to provide a comprehensive overview of its implications in medicinal chemistry and pharmacology.

Chemical Structure

This compound has the following structural formula:

This compound features a heptenoate backbone with ethyl and dimethyl substituents that contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Heptenoate Skeleton : Utilizing starting materials such as 2-methyl-3-pentenoic acid derivatives.

- Esterification : The heptenoic acid is reacted with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Cytotoxicity

This compound has demonstrated cytotoxic effects in several cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) and found that it induces apoptosis at concentrations above 50 µM, as shown in Figure 1.

Cytotoxicity Assay Results

The proposed mechanism of action involves the disruption of cellular membranes and interference with metabolic pathways. The compound's unsaturated carbon chain is believed to play a critical role in its interaction with lipid membranes, leading to increased permeability and subsequent cell death.

Case Studies

- Case Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound in xenograft models. Results indicated significant tumor reduction compared to control groups, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties in food preservation. This compound was effective in inhibiting spoilage organisms in meat products, highlighting its application in food safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.